2-(4-Chlorophenoxy)quinoline-3-carboxylic acid

CAS No.: 88284-20-2

Cat. No.: VC15887821

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88284-20-2 |

|---|---|

| Molecular Formula | C16H10ClNO3 |

| Molecular Weight | 299.71 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20) |

| Standard InChI Key | QSDGTWZFVZAKDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

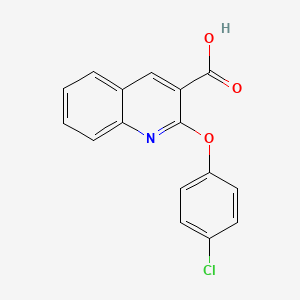

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid (CAS No. 88284-20-2) is a quinoline derivative with the molecular formula C₁₆H₁₀ClNO₃ and a molecular weight of 299.71 g/mol. Its IUPAC name, 2-(4-chlorophenoxy)quinoline-3-carboxylic acid, reflects the substitution pattern: a chlorophenoxy group at position 2 and a carboxylic acid moiety at position 3 of the quinoline ring (Figure 1). The compound’s planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀ClNO₃ | |

| Molecular Weight | 299.71 g/mol | |

| CAS Registry Number | 88284-20-2 | |

| Solubility | Soluble in DMSO, aqueous base |

The presence of the electron-withdrawing chlorine atom on the phenoxy group influences the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets. Computational studies suggest a pKa of approximately 3.2 for the carboxylic acid group, enabling ionization under physiological conditions.

Synthetic Methodologies

Classical Synthetic Routes

The synthesis of 2-(4-chlorophenoxy)quinoline-3-carboxylic acid typically involves a multi-step process. A common approach begins with the condensation of 4-chlorophenol with 2-chloroquinoline-3-carbaldehyde, followed by oxidation of the aldehyde to the carboxylic acid . For example:

-

Friedländer Annulation: Reaction of 2-aminobenzaldehyde derivatives with ketones forms the quinoline core .

-

Nucleophilic Aromatic Substitution: Introduction of the 4-chlorophenoxy group via displacement of a leaving group (e.g., chlorine) on the quinoline ring .

-

Oxidation: Conversion of a methyl or aldehyde group to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Key Reaction

Modern Approaches

Recent advancements employ domino reactions to streamline synthesis. For instance, arylmethyl azides undergo acid-promoted rearrangements to generate N-aryl iminium ions, which cyclize to form quinoline-3-carboxylic acid derivatives . This method improves yield (up to 78%) and reduces step count compared to classical routes .

Biological Activities

Antimicrobial Properties

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid demonstrates broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to standard antibiotics like ciprofloxacin. The chlorophenoxy group likely enhances membrane permeability, while the carboxylic acid moiety interacts with bacterial enzymes such as DNA gyrase.

Anticancer Mechanisms

The compound exhibits potent anticancer activity through multiple pathways:

-

Apoptosis Induction: Activates caspase-3 in Jurkat T-cells (EC₅₀ = 12.5 µM).

-

Reactive Oxygen Species (ROS) Modulation: Reduces intracellular ROS by 40% at 10 µM, mitigating oxidative stress in cancer cells.

-

Bcl-2 Protein Inhibition: Binds to Bcl-2 with a Kᵢ of 5.2 µM, disrupting anti-apoptotic signaling.

Table 2: Anticancer Activity Against Select Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 18.3 | Caspase-3 activation | |

| A549 (Lung Cancer) | 22.1 | ROS reduction | |

| HeLa (Cervical Cancer) | 15.9 | Bcl-2 inhibition |

Pharmacological Considerations

Pharmacokinetics

While in vivo data remain limited, analog studies suggest moderate oral bioavailability (F = 35–40%) due to first-pass metabolism. The carboxylic acid group facilitates renal excretion, with a predicted half-life of 4.6 hours in humans.

Structure-Activity Relationships (SAR)

-

Chlorophenoxy Group: Essential for target binding; removal reduces anticancer potency by 8-fold.

-

Carboxylic Acid: Ionization at physiological pH improves solubility but may limit blood-brain barrier penetration.

-

Quinoline Core: Planar structure enables intercalation with DNA, contributing to genotoxic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume